2-Bromo-3-(difluoromethyl)naphthalene
Description
2-Bromo-3-(difluoromethyl)naphthalene is a polycyclic aromatic hydrocarbon derivative featuring a naphthalene core substituted with a bromine atom at position 2 and a difluoromethyl (-CF$_2$H) group at position 3. This compound combines the electronic effects of bromine (a strong electron-withdrawing halogen) and the steric/electronic influence of the difluoromethyl group. Such substitutions make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for designing molecules with enhanced metabolic stability and binding affinity .
The synthesis of analogous brominated naphthalenes typically involves electrophilic bromination or cross-coupling reactions . For example, 2-bromo-3-(3-methoxyallyl)naphthalene (S1c) is synthesized via gold(I)-catalyzed reactions, highlighting the versatility of naphthalene derivatives in organometallic chemistry .
Properties
Molecular Formula |
C11H7BrF2 |
|---|---|
Molecular Weight |
257.07 g/mol |
IUPAC Name |
2-bromo-3-(difluoromethyl)naphthalene |
InChI |
InChI=1S/C11H7BrF2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6,11H |
InChI Key |
PQCGSIWZLSECEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(difluoromethyl)naphthalene typically involves the bromination of naphthalene followed by the introduction of the difluoromethyl group. One common method is the bromination of naphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
The reaction is often facilitated by a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-(difluoromethyl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The difluoromethyl group can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like DMF or DMSO.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
- Substituted naphthalenes with various functional groups.
- Coupled products with extended aromatic systems.
- Oxidized or reduced derivatives of the difluoromethyl group.
Scientific Research Applications
2-Bromo-3-(difluoromethyl)naphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Medicinal Chemistry: Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(difluoromethyl)naphthalene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In cross-coupling reactions, the palladium-catalyzed process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares 2-bromo-3-(difluoromethyl)naphthalene with analogs differing in substituents or core structure:
*Estimated via computational tools (e.g., ChemAxon).
Key Observations:
Electron-Withdrawing Effects : The difluoromethyl group (-CF$2$H) offers moderate electron-withdrawing effects compared to -CF$3$, balancing lipophilicity and metabolic stability .
Synthetic Accessibility : Bromonaphthalenes are synthesized via regioselective bromination, whereas pyridine/thiophene analogs require heterocyclic ring formation .
Stability and Reactivity
- Thermal Stability : The difluoromethyl group enhances thermal stability compared to hydroxyl or methoxy substituents, as seen in dehydrogenation studies of bromonaphthalenes .
- Reactivity in Cross-Couplings : The bromine atom at position 2 enables Suzuki-Miyaura couplings, similar to 2-(3-bromophenyl)naphthalene (Thermo Scientific, MFCD16658911) .
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